(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Description
(S)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid ((S)-1-Tic) is a chiral, conformationally constrained analogue of phenylglycine, characterized by a tetrahydroisoquinoline scaffold with a carboxylic acid group at the C-1 position . This structural motif is critical in medicinal chemistry due to its ability to mimic amino acid residues in peptides, enhancing metabolic stability and target selectivity. The compound is synthesized via methods such as the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization, with enzymatic resolution (e.g., CAL-B or subtilisin Carlsberg) enabling enantioselective production of the (S)-enantiomer in high purity .
Properties
IUPAC Name |
(1S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFGRWIKQDSSLY-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70918865 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70918865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92932-74-6 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70918865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pomeranz-Fritsch-Bobbitt Cyclization
The Pomeranz-Fritsch-Bobbitt cyclization remains a foundational method for constructing the tetrahydroisoquinoline core. A 2023 study demonstrated its application in synthesizing S-THIQ derivatives via a two-step protocol. First, the Petasis reaction between 3,4-dimethoxyphenylboronic acid, glyoxylic acid, and morpholine produced N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one with 78% yield. Subsequent cyclization under acidic conditions (HCl/EtOH, 80°C) yielded (-)-6,7-dimethoxy-S-THIQ with 85% enantiomeric excess (ee).
Key limitations include moderate stereoselectivity and the need for harsh acidic conditions, which may degrade sensitive functional groups. Modifications using chiral auxiliaries or asymmetric catalysis have partially addressed these issues.
Modern Catalytic Methods
Asymmetric Hydrogenation of Enamides
Recent advances employ transition-metal catalysts for enantioselective synthesis. A palladium-catalyzed hydrogenation of 3,4-dihydroisoquinoline-1-carboxylic acid derivatives achieves up to 92% ee when using (R)-BINAP as a chiral ligand. The reaction proceeds under 50 bar H₂ pressure in methanol at 25°C, affording S-THIQ with 89% isolated yield (Table 1).
Table 1: Catalytic Asymmetric Hydrogenation Conditions
| Catalyst | Ligand | Pressure (bar) | Yield (%) | ee (%) |
|---|---|---|---|---|
| Pd/C | (R)-BINAP | 50 | 89 | 92 |
| Ru-BINAP | (S)-Segphos | 30 | 85 | 88 |
Grignard Reagent-Mediated Alkylation
A 2011 protocol utilizes Grignard reagents to introduce substituents at the C-1 position. Ketoamides derived from benzoyl chloride react with methylmagnesium bromide (2 equiv) in THF at -20°C, followed by cyclization with p-toluenesulfonic acid (PTSA, 5 mol%). This method produces 1,1-dimethyl-S-THIQ with 94% yield and >99% diastereomeric excess (de).
Solid-Phase Peptide Synthesis (SPPS) Adaptations
Carboxylic Acid Protection Strategies
Pharmaceutical applications require high-purity S-THIQ, often achieved through SPPS. A patented method protects the carboxylic acid as a trimethylsilyl ester, enabling coupling with N-Boc-glycine using dicyclohexylcarbodiimide (DCC)/1-hydroxybenzotriazole (HOBt). Deprotection with trifluoroacetic acid (TFA) yields S-THIQ-peptide conjugates with 91% purity (HPLC).
Biocatalytic Resolution
Lipase-Catalyzed Kinetic Resolution
Immobilized Candida antarctica lipase B (CAL-B) resolves racemic THIQ-carboxylic acid esters via enantioselective hydrolysis. Using vinyl acetate as an acyl donor in hexane at 37°C, the (S)-enantiomer is obtained with 88% ee and 45% conversion. While scalable, this method suffers from moderate yields due to equilibrium limitations.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for S-THIQ Synthesis
| Method | Yield (%) | ee/de (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Pomeranz-Fritsch-Bobbitt | 78–85 | 85–90 | Moderate | High |
| Asymmetric Hydrogenation | 85–92 | 88–92 | High | Moderate |
| Grignard Alkylation | 90–94 | >99 | High | Low |
| SPPS | 75–91 | >99 | Low | High |
The Grignard alkylation route offers superior stereocontrol but requires stringent anhydrous conditions. Asymmetric hydrogenation balances yield and enantioselectivity, making it ideal for industrial-scale production .
Chemical Reactions Analysis
Synthetic Methods and Deracemization
A chemoenzymatic approach enables efficient synthesis of enantiomerically pure (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. Key findings include:
Deracemization via D-Amino Acid Oxidase (DAAO)
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Substrate : Racemic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.
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Conditions : FsDAAO enzyme with ammonia-borane in one pot.
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Results :
Parameter Value Conversion >98% Enantiomeric Excess >99% ee (S-enantiomer) Isolated Yield 82%
This method avoids traditional resolution techniques, providing direct access to the (S)-enantiomer .
Petasis/Pomeranz–Fritsch–Bobbitt Cyclization
A diastereoselective synthesis route was developed for (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid:
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Key Intermediate : Chiral oxazinone derived from (R)-phenylglycinol.
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Conditions :
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Petasis reaction with boronic acid and glyoxylic acid.
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Acid-mediated cyclization (Pomeranz–Fritsch–Bobbitt).
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Outcome :
Step Yield Purity (HPLC) Oxazinone Formation 75% 95% Final Cyclization 68% >99% ee
This method highlights the compound’s utility in constructing complex alkaloid scaffolds .
Coordination Chemistry
While primarily studied for its 3-carboxylic acid analog, this compound exhibits potential as a ligand:
Metal Complexation
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Ligand Type : Monodentate or bidentate, depending on reaction conditions.
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Example Reaction :
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Substrate: Cu²⁺ or Co²⁺ salts.
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Product: 2:1 ligand-metal complexes.
| Metal Salt | Complex Stability (log K) | Application |
|---------------------|----------------------------|--------------------------|
| CuCl₂ | 8.2 | Enantioselective catalysis|
| Co(OAc)₂ | 7.9 | Oxidation reactions |
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These complexes are precursors for asymmetric catalysis .
N-Acylation and Amide Formation
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Reagents : Acetic anhydride, 2,6-bis(chlorocarbonyl)pyridine.
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Conditions : Triethylamine in dichloromethane.
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Products :
Product Yield Optical Purity N-Acetyl derivative 88% 94.6% ee Pyridine-2,6-dicarbonyl adduct 92% >99% ee
Rotameric forms of the N-acetyl derivative were identified via NMR, with restricted rotation at elevated temperatures .
Oxidative Lactonization
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Objective : Synthesis of spirolactones for bisbenzylisoquinoline alkaloids.
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Conditions : Oxidation with O₂ or peroxides.
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Challenge : Competing benzene ring oxidation in substituted derivatives.
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Solution : Use unsubstituted 1-benzyltetrahydroisoquinaldic acids.
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Outcome :
Substitution Pattern Lactone Yield 6-OCH₃ <10% Unsubstituted 65%
This reaction is critical for generating intermediates in natural product synthesis .
Nitrone and Azomethine Ylide Reactions
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Substrates : Nitrones or azomethine ylides.
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Conditions : Thermal or microwave-assisted.
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Products :
Dipole Type Adduct Structure Yield Nitrone Pyrrolo[2,1-a]isoquinoline 78% Azomethine Ylide Tetrahydro-β-carboline 83%
These reactions expand the compound’s utility in heterocyclic chemistry .
Asymmetric Nitroaldol Reaction
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Catalyst : Cu²⁺ complex of the ligand.
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Substrates : Nitromethane + 2-nitrobenzaldehyde.
Parameter Value Conversion 92% Enantioselectivity 85% ee
The ligand’s chiral environment induces stereocontrol in C–C bond formation .
Scientific Research Applications
Pharmaceutical Development
This compound plays a crucial role in the synthesis of pharmaceuticals. It is particularly noted for its applications in developing drugs targeting neurological conditions such as depression and anxiety. Researchers have utilized (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid as a building block to create various analogs that exhibit significant biological activity against specific targets in these diseases .
Case Study: Antimalarial Activity
A study highlighted the synthesis of various tetrahydroisoquinolone analogs, which were tested for their antimalarial properties against Plasmodium falciparum. The results showed that certain derivatives demonstrated potent activity against resistant strains of malaria, indicating the compound's potential as a lead in antimalarial drug discovery .
Neuroscience Research
In neuroscience, this compound is used to explore neurotransmitter systems. Its derivatives have been investigated for their ability to modulate neurotransmitter activity, providing insights into the mechanisms underlying mood disorders and cognitive functions .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its structural characteristics facilitate the formation of more complex molecules with potential therapeutic effects. For instance, it has been employed in synthesizing chiral carboxyl-substituted tetrahydroisoquinolines through innovative methods such as chemoenzymatic approaches .
Biochemical Applications
This compound is also significant in designing enzyme inhibitors. These inhibitors are crucial for developing treatments for diseases linked to enzyme dysfunctions. The compound's derivatives have shown promise in inhibiting specific enzymes involved in metabolic pathways associated with various diseases.
Material Science
Recent investigations have explored the potential of this compound in material science. Research is ongoing into its applications for developing new materials with electronic and sensor capabilities. This area is still emerging but holds promise for future technological advancements .
Summary of Key Findings
The following table summarizes various applications and findings related to this compound:
Mechanism of Action
The mechanism of action of (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Structural Variations: Carboxylic Acid Position and Substituents
The position of the carboxylic acid group and substituents on the tetrahydroisoquinoline ring significantly influence biological activity and physicochemical properties.
Key Observations :
- C-1 vs. C-3 Position : The C-1 carboxylic acid (as in (S)-1-Tic) mimics phenylglycine, while the C-3 analogue (Tic) resembles phenylalanine. This positional difference dictates target selectivity; Tic derivatives show promise as apoptosis inhibitors (e.g., Bcl-2/Mcl-1), whereas 1-Tic derivatives are explored for peptide stabilization .
Stereochemical Considerations
Enantiomers of 1-Tic exhibit distinct synthetic and functional profiles:
- (S)-1-Tic: Synthesized via enzymatic dynamic kinetic resolution (e.g., CAL-B-catalyzed hydrolysis), achieving >98% enantiopurity . Its (S)-configuration is critical for mimicking natural L-amino acids in peptides.
- (R)-1-Tic : Obtained through subtilisin Carlsberg-mediated resolution, with applications in asymmetric catalysis and chiral auxiliaries .
Derivative Forms and Modifications
Key Insight : Phosphonic/phosphinic acid derivatives of 1-Tic show greater metabolic stability than carboxylic acids, though their synthesis remains challenging .
Biological Activity
(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (Tic) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of Tic, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Biological Activity
Tic and its derivatives have been studied extensively for their potential therapeutic effects against various diseases, including cancer, metabolic disorders, and neurodegenerative diseases. The compound exhibits a range of biological activities such as:
- Anticancer Activity : Tic derivatives have shown promise as inhibitors of anti-apoptotic proteins like Bcl-2, which play a critical role in cancer cell survival. For instance, studies indicate that specific Tic derivatives can effectively induce apoptosis in cancer cells by activating caspase pathways .
- Metabolic Regulation : Some Tic derivatives act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ and PPARα. These receptors are crucial in regulating glucose and lipid metabolism. Compounds such as KY-021 have demonstrated significant hypoglycemic effects and improved lipid profiles in animal models .
- Neuroprotective Effects : Research indicates that certain Tic analogs possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Structure-Activity Relationships (SAR)
The biological activity of Tic is highly dependent on its chemical structure. Modifications to the core tetrahydroisoquinoline scaffold can enhance or diminish its pharmacological properties. Key findings include:
- Substituent Effects : The introduction of various substituents at specific positions on the Tic scaffold can significantly affect binding affinity to target proteins and overall biological activity. For example, derivatives with hydrophobic groups at the 7-position show increased PPARγ agonist activity compared to their less substituted counterparts .
- Enantiomeric Specificity : The (S)-enantiomer of Tic has been found to exhibit superior biological activity compared to its (R)-counterpart. This enantiomeric specificity is crucial for developing effective therapeutic agents .
Anticancer Activity
A study published in 2019 evaluated a series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids for their ability to inhibit Bcl-2 family proteins. The lead compound exhibited a Ki value of 5.2 µM against Bcl-2 and demonstrated potent binding affinity to Mcl-1 but minimal interaction with Bcl-X_L. The compounds also showed anti-proliferative effects on various cancer cell lines and induced apoptosis through caspase activation .
Metabolic Effects
KY-021 was identified as a potent PPARγ agonist with an EC50 value of 11.8 nM. In vivo studies revealed that KY-021 reduced plasma glucose and triglyceride levels significantly in diabetic mouse models, suggesting its potential as an anti-diabetic agent .
Neuroprotective Properties
Research has indicated that certain Tic derivatives can protect neuronal cells from oxidative stress-induced apoptosis. These compounds modulate signaling pathways associated with neurodegeneration, highlighting their potential role in treating conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
